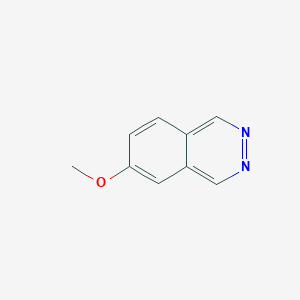

6-Methoxyphthalazine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8N2O |

|---|---|

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

6-methoxyphthalazine |

InChI |

InChI=1S/C9H8N2O/c1-12-9-3-2-7-5-10-11-6-8(7)4-9/h2-6H,1H3 |

Clé InChI |

LKPNNHQRYJGPSM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=CN=NC=C2C=C1 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 6 Methoxyphthalazine and Its Derivatives

Strategies for the Construction of the Phthalazine (B143731) Core Incorporating a Methoxy (B1213986) Group

Direct cyclization reactions offer an atom-economical and often more efficient route to the phthalazine core. These methods typically involve the formation of the dihydropyridazine (B8628806) ring in the final step.

A prevalent and effective method for the synthesis of phthalazines is the condensation reaction of a suitable dicarbonyl precursor with hydrazine (B178648) or its derivatives. researchgate.net This approach is characterized by the formation of the N-N bond and subsequent ring closure to yield the phthalazine ring system.

For the synthesis of 6-methoxyphthalazine, a key intermediate is 3-methoxyphthalaldehyde. The reaction of this dicarbonyl compound with anhydrous hydrazine in ethanol (B145695) leads to the formation of this compound. The reaction proceeds via a condensative cyclization mechanism, where the hydrazine initially reacts with one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to afford the aromatic phthalazine ring.

| Reactants | Reagents | Product | Yield (%) | Reference |

| 3-Methoxyphthalaldehyde | Anhydrous hydrazine, Ethanol | This compound | Not specified | researchgate.net |

Table 1: Synthesis of this compound via Condensative Cyclization

While direct condensative cyclization with hydrazine is a primary method, other ring-closing strategies involving electrophilic or nucleophilic pathways can also be envisioned for the synthesis of the phthalazine core. These methods often rely on the intramolecular cyclization of a suitably functionalized precursor.

Electrophilic cyclization could, in principle, involve the attack of a nucleophilic nitrogen atom onto an electrophilic carbon center to form the dihydropyridazine ring. For instance, a precursor containing a hydrazone moiety and a suitably positioned leaving group on the benzene (B151609) ring could undergo an intramolecular nucleophilic aromatic substitution to form the phthalazine ring.

Nucleophilic ring-closing strategies might involve the attack of a carbanion or another nucleophilic carbon onto a nitrogen-containing electrophile. However, specific examples of these pathways leading directly to this compound are not extensively documented in readily available literature, indicating that condensative cyclization remains the more synthetically viable approach.

Multi-step syntheses provide a versatile approach to this compound, allowing for the construction of the molecule from more readily available starting materials. These sequences often involve the initial preparation of a key intermediate, which is then elaborated to the final product.

An efficient multi-step synthesis of this compound has been reported starting from 4-methoxy-2-bromobenzaldehyde diethyl acetal (B89532). researchgate.net This sequence involves a series of carefully controlled reactions to introduce the necessary functional groups before the final cyclization step.

The key steps in this sequence are:

Lithiation and Formylation: The starting bromoacetal undergoes a lithium-halogen exchange reaction with n-butyllithium at low temperature, followed by formylation with N,N-dimethylformamide (DMF) to introduce a second aldehyde group.

Deprotection: The resulting acetal is then deprotected under acidic conditions to yield the crucial intermediate, 3-methoxyphthalaldehyde.

Condensative Cyclization: Finally, the dialdehyde (B1249045) is cyclized with anhydrous hydrazine, as described in section 2.1.1.1, to afford this compound.

| Starting Material | Key Steps | Final Product | Overall Yield (%) | Reference |

| 4-Methoxy-2-bromobenzaldehyde diethyl acetal | 1. n-BuLi, THF; DMF 2. HCl, H₂O 3. N₂H₄, EtOH | This compound | 40-70 | researchgate.net |

Table 2: Multi-Step Synthesis of this compound

The synthesis of this compound can also be achieved through the functionalization of pre-existing benzene or pyridazine (B1198779) rings. This approach allows for the introduction of the methoxy group and the construction of the second ring at a later stage of the synthesis.

For instance, a suitably substituted benzene derivative, such as 4-methoxyphthalic acid or its derivatives, can serve as a precursor. Conversion of the carboxylic acid groups to other functionalities, such as esters or halides, can be followed by reaction with hydrazine to form the phthalazinone core, which can then be further modified to obtain this compound.

Alternatively, starting from a substituted pyridazine, a benzene ring can be annulated onto it. This approach is less common for the synthesis of simple phthalazines like the 6-methoxy derivative but can be a powerful strategy for accessing more complex, substituted analogs.

Multi-Step Synthetic Sequences from Precursors

Derivatization and Functionalization of the this compound Nucleus

The strategic modification of the this compound scaffold is essential for tuning its physicochemical and biological properties. This section explores various approaches to introduce functional groups at specific positions within the molecule, enabling the synthesis of a diverse library of derivatives.

Regioselective Functionalization at C1, C4, and Other Positions

The reactivity of the phthalazine ring system allows for selective functionalization at its carbon centers. The C1 and C4 positions are particularly susceptible to nucleophilic attack, especially after activation through halogenation. The electron-donating methoxy group at the C6 position can influence the regioselectivity of these reactions.

A common and effective strategy for the introduction of various functionalities onto the this compound core involves initial halogenation, typically chlorination, followed by nucleophilic aromatic substitution. The presence of a halogen atom at the C1 or C4 position activates the ring towards displacement by a wide range of nucleophiles.

Research has demonstrated the synthesis of 1,4-disubstituted this compound derivatives, which are of interest as potential phosphodiesterase type IV (PDE4) inhibitors. nih.gov While the specific details of the halogenation of this compound are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution on chloro-substituted heterocyclic systems are well-established. arkat-usa.orgresearchgate.net The reaction of a 1-chloro-6-methoxyphthalazine (B1611960) intermediate with various nucleophiles such as amines, thiols, and alkoxides would be expected to yield the corresponding 1-substituted derivatives.

The following table illustrates the potential outcomes of nucleophilic substitution on a hypothetical 1-chloro-6-methoxyphthalazine intermediate, based on general reactivity patterns of similar heterocyclic compounds.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product (at C1) |

| Amine (R-NH2) | Base (e.g., Et3N), Solvent (e.g., DMF) | -NH-R |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | -S-R |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | -O-R |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on related heterocyclic systems, as specific data for this compound was not available in the search results.

Direct C-H alkylation and arylation of the this compound nucleus represent a more atom-economical approach to derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. nih.govmit.edu While specific examples for this compound are not detailed in the provided search results, the general methodologies for palladium-catalyzed C-H functionalization of heterocyclic compounds are broadly applicable. nih.govrsc.org

These reactions typically involve the use of a palladium catalyst, a suitable ligand, and an appropriate oxidizing agent to facilitate the catalytic cycle. The regioselectivity of such reactions can often be directed by the electronic and steric properties of the substrate and the choice of catalyst system.

The following table outlines a general scheme for the palladium-catalyzed C-H arylation of this compound, based on established protocols for other heterocycles.

| Arylating Agent | Catalyst System | General Reaction Conditions |

| Aryl Halide (Ar-X) | Pd(OAc)2, Ligand (e.g., phosphine), Base | Solvent (e.g., Toluene), Heat |

| Arylboronic Acid | Pd(PPh3)4, Base | Solvent (e.g., DME/H2O), Heat |

This table represents a generalized approach to C-H arylation, and specific conditions would need to be optimized for the this compound substrate.

Chemical Reactivity and Mechanistic Investigations of 6 Methoxyphthalazine Transformations

Exploration of Pericyclic Reactions Involving 6-Methoxyphthalazine

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of phthalazine (B143731) chemistry. The electron-deficient nature of the pyridazine (B1198779) ring in the phthalazine system makes it a suitable component for specific types of cycloaddition reactions.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Phthalazine and its derivatives are known to act as dienes in inverse electron-demand Diels-Alder (IEDDA) reactions, where the electron-deficient diazine ring reacts with an electron-rich dienophile. researchgate.net This reactivity is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. hkhlr.de The reaction typically involves the pyridazine ring of the phthalazine, which exhibits lower aromaticity compared to the benzene (B151609) subring, making it more susceptible to cycloaddition. researchgate.net The presence of the electron-donating methoxy (B1213986) group at the 6-position increases the electron density of the aromatic system, which can influence the reactivity and selectivity of these reactions.

The scope of dienophiles for IEDDA reactions with phthalazines includes various electron-rich alkenes and alkynes. Suitable substrates include enamines (often generated in situ from aldehydes or ketones), cyclooctynes, and other strained alkynes. researchgate.netthieme-connect.com Both electron-rich and electron-deficient phthalazines have proven to be viable substrates in these transformations. researchgate.netthieme-connect.com

However, these reactions often face limitations. Phthalazine itself is a relatively unreactive diene in this context and typically requires harsh reaction conditions, such as high temperatures, or the use of sophisticated catalysts to proceed efficiently. researchgate.nethkhlr.de The introduction of the 6-methoxy group, being electron-donating, can further decrease the inherent reactivity of the phthalazine core towards electron-rich dienophiles by raising the energy of its LUMO. This potential decrease in reactivity often necessitates catalytic activation to achieve reasonable yields and reaction times.

Regioselectivity in Diels-Alder reactions is a critical aspect, particularly when both the diene and dienophile are unsymmetrical. masterorganicchemistry.comlibretexts.orgyoutube.com In the case of this compound, the methoxy group exerts a directing effect. According to frontier molecular orbital theory, the regiochemical outcome is determined by the alignment of the orbital coefficients of the diene's LUMO and the dienophile's HOMO. chemtube3d.com The electron-donating methoxy group influences the electronic distribution in the phthalazine ring, creating partial charges that guide the orientation of the incoming dienophile to favor the formation of one constitutional isomer over others. youtube.com Generally, reactions involving 1-substituted dienes tend to yield "ortho" (1,2-substituted) products, while 2-substituted dienes favor "para" (1,4-substituted) products. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is typically governed by the Woodward-Hoffmann rules, predicting a concerted, suprafacial cycloaddition. pressbooks.pub This means that the stereochemical arrangement of substituents on the dienophile is retained in the resulting cycloadduct. mdpi.com The reaction proceeds through a cyclic transition state where the diene and dienophile approach each other in parallel planes, leading to a predictable stereochemical outcome. pressbooks.pub

To overcome the inherently low reactivity of phthalazines in IEDDA reactions, Lewis acid catalysis is frequently employed. hkhlr.de Bidentate Lewis acids, such as those based on a 9,10-diboraanthracene scaffold, have proven particularly effective. hkhlr.dehkhlr.de These catalysts coordinate to both nitrogen atoms of the pyridazine ring, which lowers the energy of the phthalazine's LUMO, thereby narrowing the HOMO-LUMO gap with the dienophile and accelerating the cycloaddition. hkhlr.dehkhlr.de This catalytic activation allows the reactions to proceed under much milder conditions than the uncatalyzed thermal variants.

The use of chiral bidentate Lewis acids has also been explored to induce enantioselectivity in these transformations, controlling the three-dimensional structure of the products. hkhlr.de Computational studies aid in the design of these chiral catalysts by predicting the binding behavior and the resulting conformation of the phthalazine-catalyst complex, which in turn dictates the orientation of the dienophile's approach. hkhlr.dehkhlr.de

Table 1: Catalysts in IEDDA Reactions of Phthalazines

| Catalyst Type | Example | Effect on Reaction | Reference |

| Bidentate Lewis Acid | Dimethyl-9,10-diboraanthracene | Lowers LUMO energy of phthalazine, enabling reaction under milder conditions. | hkhlr.dehkhlr.de |

| Chiral Bidentate Lewis Acid | Substituted 9,10-diboraanthracene | Induces enantioselectivity by controlling the dienophile's approach. | hkhlr.dehkhlr.de |

Photochemical Reaction Pathways

In addition to thermally driven pericyclic reactions, phthalazine derivatives can participate in photochemical transformations. These reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity. scispace.comnih.gov

A notable photochemical pathway available to phthalazine derivatives involves a photoinduced ring-opening (PIRO) reaction. This process has been observed in domino reactions that combine a Lewis acid-catalyzed IEDDA reaction with a subsequent photochemical step. researchgate.net The initial IEDDA cycloadduct, upon irradiation with light, can undergo a ring-opening process. This transformation is believed to proceed through an electrocyclic mechanism, where the pyridazine ring of the intermediate opens. While specific studies on this compound are not detailed, the general mechanism provides a framework for its expected behavior. The absorption of a photon excites the molecule, potentially leading to the cleavage of the N-N bond and subsequent rearrangement to form new cyclic or acyclic structures. In some cases, electron transfer can induce the opening of the pyridazine ring in phthalazine derivatives. rsc.org

Light-Promoted Amine-Transfer Reactions

Light-promoted reactions offer pathways for novel molecular transformations. In the context of this compound, its involvement in a multi-step reaction sequence that includes a photochemical step and results in an amine-transfer product has been noted.

Detailed Research Findings

Research into domino reactions involving phthalazines has shown that this compound can participate in a sequence initiated by a Lewis acid-catalyzed inverse electron demand Diels-Alder (IEDDA) reaction with an in situ-formed enamine. This is followed by a photochemical step. acs.org In this specific sequence, the reaction of this compound with an aldehyde and an amine under Lewis acid catalysis, followed by irradiation, can yield an amine-transfer product alongside other constitutional isomers resulting from a formal insertion reaction. acs.org

Specifically, the amine-transfer reaction was observed to yield a C2-substituted product. This outcome is distinct from the primary domino reaction pathway which, after a 10π conrotatory ring-opening under irradiation, yields a mixture of constitutional isomers. acs.org The formation of the amine-transfer product highlights a competing reaction pathway that is accessible under these photochemical conditions, although it is not the main focus of the reported study. acs.org The literature available does not provide extensive details on direct, simple light-promoted amine-transfer reactions where this compound is the primary substrate, with this multi-step domino reaction being the principal example involving a photochemical step.

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

A thorough understanding of a compound's reactivity includes the quantitative study of its reaction rates (kinetics) and the energy changes (thermodynamics) associated with its transformations.

Detailed Research Findings

Electrophilic and Nucleophilic Reactivity at Specific Centers of this compound

The electronic characteristics of this compound—a π-deficient diazine system fused to a π-rich methoxy-substituted benzene ring—govern its susceptibility to attack by electrophiles and nucleophiles.

Nucleophilic Reactivity

The phthalazine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is most pronounced at the C1 and C4 positions. A key transformation highlighting this characteristic is the conversion of this compound into 1-chloro-6-methoxyphthalazine (B1611960). This chlorinated derivative is a highly valuable intermediate because the chlorine atom at the C1 position acts as an excellent leaving group, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles can then be introduced at this position to generate diverse molecular architectures. acs.org

Electrophilic Reactivity

Conversely, the electron-deficient nature of the pyridazine portion of the phthalazine ring deactivates it towards electrophilic substitution. The benzene ring is the more probable site for such reactions. The methoxy group at the C6 position is an activating, ortho-, para- directing group. However, the strong deactivating effect of the fused diazine ring reduces the nucleophilicity of the benzene moiety, making electrophilic aromatic substitution challenging compared to a simple anisole (B1667542) ring. The positions ortho to the methoxy group (C5 and C7) are the most likely sites for electrophilic attack, should it occur.

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly 1-chloro-6-methoxyphthalazine, are excellent substrates for such reactions.

Detailed Research Findings

The halogenated derivative, 1-chloro-6-methoxyphthalazine, is a versatile precursor in metal-catalyzed cross-coupling reactions. Research has demonstrated its utility in an iron-catalyzed cross-coupling reaction with isopropylmagnesium chloride. acs.org This transformation effectively creates a new carbon-carbon bond at the C1 position.

Furthermore, derivatives of this compound are employed in palladium-catalyzed reactions. For instance, after transformation into a suitable precursor, such as a boronic acid or boronic ester, the molecule can participate in Suzuki-Miyaura coupling reactions. acs.org In one synthetic pathway, 1-chloro-6-methoxyphthalazine was first coupled with isopropylmagnesium chloride, then demethylated, and converted to a triflate. This triflate was subsequently transformed into a boronic ester under Miyaura's conditions, showcasing the compound's role as a scaffold for building more complex molecules via palladium catalysis. acs.org

The table below summarizes a key transition metal-mediated transformation starting from a this compound derivative.

| Starting Material | Reagent | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 1-chloro-6-methoxyphthalazine | isopropylmagnesium chloride | Iron Catalyst | Cross-coupling | 1-isopropyl-6-methoxyphthalazine | acs.org |

Catalytic Applications of Phthalazine Derivatives Containing 6 Methoxy Scaffolds

Role as Chiral Ligands in Asymmetric Catalysis

The rigid, C2-symmetric backbone of the phthalazine (B143731) moiety provides an ideal platform for the construction of chiral ligands. The nitrogen atoms of the phthalazine ring can coordinate to a metal center, while chiral auxiliaries attached to the phthalazine core create a chiral environment that directs the enantioselectivity of a catalytic reaction.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. researchgate.netnih.gov The most successful ligands for this transformation are based on a phthalazine core, namely (DHQ)₂PHAL and (DHQD)₂PHAL, which are central components of the commercially available reagent mixtures AD-mix-α and AD-mix-β, respectively. researchgate.net

Table 1: Key Components of AD-mix Reagents

| Component | Function |

| Potassium osmate (K₂OsO₂(OH)₄) | Catalyst precursor |

| Potassium ferricyanide (B76249) (K₃Fe(CN)₆) | Co-oxidant |

| Potassium carbonate (K₂CO₃) | Base |

| (DHQ)₂PHAL or (DHQD)₂PHAL | Chiral Ligand |

This table outlines the standard components of the AD-mix formulations. The specific impact of a 6-methoxy substituent on the phthalazine ligand within this mixture is a subject for further research.

Beyond the Sharpless AD, phthalazine-based ligands have the potential to mediate a variety of other enantioselective transformations. The introduction of a 6-methoxy group could be a strategic design element to fine-tune the catalytic activity and selectivity. For instance, in reactions where the Lewis basicity of the ligand is crucial, the electron-donating nature of the methoxy (B1213986) group could enhance the catalytic performance.

Detailed research findings on the direct application of 6-methoxyphthalazine-based ligands in other enantioselective transformations are limited. However, the principles of ligand design suggest that such a modification could be beneficial in reactions such as asymmetric hydrogenation, Heck reactions, and allylic alkylations. The increased electron density on the phthalazine core could strengthen the metal-ligand bond, potentially leading to more stable and efficient catalysts.

Contributions to Other Transition Metal-Catalyzed Processes

The utility of phthalazine derivatives extends beyond their role as chiral ligands in asymmetric catalysis. The phthalazine scaffold itself can participate in and influence various transition metal-catalyzed reactions.

There is a growing interest in replacing precious metal catalysts (e.g., palladium, rhodium, osmium) with more abundant and less expensive non-precious metals like copper, iron, and nickel. Phthalazine derivatives can serve as effective ligands for these metals. The nitrogen atoms of the phthalazine ring are excellent coordinating sites for a range of transition metals.

While specific studies focusing on this compound in non-precious metal catalysis are not prominent, the electronic modification offered by the methoxy group could be advantageous. For example, in copper-catalyzed cross-coupling reactions, the electronic properties of the ligand can significantly impact the reaction outcome. An electron-rich ligand, such as one containing a this compound moiety, could enhance the oxidative addition step, a critical part of many catalytic cycles.

The phthalazine ring system can also play a role in substrate-specific catalytic activation. The aromatic nature of the phthalazine core allows for π-stacking interactions with substrates that possess aromatic rings. This non-covalent interaction can help to orient the substrate within the catalytic sphere, leading to enhanced reactivity and selectivity.

A 6-methoxy substituent could further influence these interactions. The methoxy group can alter the quadrupole moment of the aromatic system, potentially strengthening or modifying the nature of the π-stacking interactions with specific substrates. This could be a subtle yet powerful tool for achieving substrate-specific activation in complex chemical transformations.

Design Principles for New Catalytic Systems Incorporating this compound Moieties

The design of new and improved catalytic systems is a continuous endeavor in chemical research. The incorporation of a this compound moiety into a ligand or catalyst structure should be guided by several key principles:

Electronic Tuning: The primary role of the 6-methoxy group is to act as an electron-donating substituent. This property can be harnessed to modulate the electronic environment of the metal center, thereby influencing the catalyst's reactivity, stability, and selectivity.

Modularity and Synthesis: The synthesis of this compound-based ligands should be practical and allow for the facile introduction of various chiral auxiliaries. A modular approach to ligand synthesis would enable the rapid generation of a library of ligands for screening in different catalytic reactions.

Substrate-Ligand Interactions: The potential for non-covalent interactions, such as hydrogen bonding or π-stacking, between the this compound moiety and the substrate should be a key consideration in the design process. These interactions can play a significant role in the stereochemical outcome of the reaction.

Table 2: Potential Effects of a 6-Methoxy Group on Phthalazine-Based Catalysts

| Property | Potential Influence of 6-Methoxy Group | Rationale |

| Lewis Basicity | Increase | Electron-donating nature of the methoxy group increases electron density on the nitrogen atoms. |

| Metal-Ligand Bond Strength | Potential Increase | Increased electron density on the ligand can lead to stronger coordination with the metal center. |

| Catalyst Stability | Potential Increase | A stronger metal-ligand bond can result in a more stable catalytic species. |

| Reactivity | Modulation | Electronic changes can affect the rates of key steps in the catalytic cycle (e.g., oxidative addition, reductive elimination). |

| Enantioselectivity | Fine-tuning | Altered electronic and steric properties of the chiral pocket can influence the differentiation between enantiomeric transition states. |

This table presents a theoretical framework for the potential influence of a 6-methoxy substituent based on established principles of catalyst design.

Theoretical and Computational Studies of 6 Methoxyphthalazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and predict the reactivity of organic compounds, including phthalazine (B143731) derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For phthalazine derivatives, DFT calculations have been used to compute these values. ias.ac.in A smaller HOMO-LUMO gap generally implies higher reactivity. In a hypothetical study of 6-Methoxyphthalazine, the presence of the electron-donating methoxy (B1213986) group would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and enhanced reactivity compared to unsubstituted phthalazine.

Table 1: Representative Frontier Molecular Orbital Energies for a Hypothetical Phthalazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of FMO analysis.

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction.

For phthalazine derivatives, computational studies can model various reactions, such as nucleophilic substitutions or cycloadditions. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. For this compound, theoretical calculations could predict how the methoxy group influences the activation energy of a given reaction, thereby affecting its kinetics. The location of the methoxy group at the 6-position would likely influence the regioselectivity of reactions involving the benzene (B151609) ring portion of the molecule.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and dynamics of a molecule, which can be crucial for its biological activity and interactions with other molecules.

In the context of phthalazine derivatives, MD simulations have been employed to study their interactions with biological targets, such as enzymes. nih.gov For instance, in drug design, understanding how a phthalazine derivative binds to the active site of a protein is essential. MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that occur upon binding. nih.gov For this compound, MD simulations could be used to explore its conformational preferences and how the methoxy group influences its interactions with a target receptor.

Structure-Reactivity Relationships Derived from Computational Models

Computational models can be instrumental in establishing Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity.

For phthalazine derivatives, computational studies have contributed to understanding their SAR as, for example, inhibitors of certain enzymes. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) for a range of substituted phthalazines and correlating them with their measured biological activity, predictive QSAR models can be developed. These models can then be used to design new derivatives with potentially enhanced activity. For this compound, its calculated properties could be compared with a library of other phthalazine derivatives to predict its potential biological activity based on established SAR.

Table 2: Example of Molecular Descriptors Used in SAR/QSAR Studies for Phthalazine Derivatives

| Descriptor | Definition | Potential Influence |

| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |

| Dipole Moment | Measure of molecular polarity | Intermolecular interactions |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Molecular Surface Area | Total surface area of the molecule | Steric hindrance and binding affinity |

Machine Learning Approaches in Predicting Reactivity and Synthetic Pathways

In recent years, machine learning (ML) has become an increasingly important tool in chemistry for predicting reactivity, reaction outcomes, and even entire synthetic pathways. nih.govnih.govrjptonline.org These models are trained on large datasets of known reactions and can learn complex patterns that are not immediately obvious to human chemists.

While specific ML models for this compound have not been reported, the general approach would involve using its molecular structure as input to a trained model. rsc.orgresearchgate.net Such a model could predict its reactivity in various chemical transformations or suggest potential starting materials and reaction conditions for its synthesis. As more chemical reaction data becomes available, the accuracy and applicability of these ML models are expected to improve significantly, aiding in the rapid discovery and optimization of synthetic routes for molecules like this compound.

Applications of 6 Methoxyphthalazine and Its Derivatives in Advanced Materials Science

Incorporation into Functional Polymers

The integration of heterocyclic compounds into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific functionalities. While direct studies detailing the incorporation of 6-Methoxyphthalazine into polymers are not extensively documented, the principles of polymer chemistry allow for informed projections of its potential.

Phthalazine (B143731) derivatives can be conceptualized as monomers for step-growth polymerization. By introducing reactive functional groups, such as carboxyl acids, amines, or hydroxyls, onto the phthalazine core, these molecules can react with comonomers to form polymers like polyamides and polyesters. nih.gov For instance, a diamino-functionalized derivative of this compound could undergo polycondensation with a diacid chloride to yield a polyamide. The rigid, aromatic phthalazine unit within the polymer chain would be expected to impart high thermal stability and mechanical robustness, characteristic of aramids.

The synthesis of polyamides, a major class of engineering thermoplastics, is typically achieved through methods like the hydrolytic polymerization of caprolactam or the polycondensation of diamines and diacids. nih.govmdpi.com The development of novel catalytic systems, such as those using ruthenium pincer complexes, has enabled the direct synthesis of polyamides from diols and diamines, offering a cleaner process with high atomic economy. nih.gov A functionalized this compound monomer could potentially be integrated into such advanced polymerization processes to create polymers with tailored properties. The methoxy (B1213986) group could further influence properties like solubility and inter-chain interactions.

Table 1: Potential Properties of Functional Polymers Incorporating this compound Derivatives

| Polymer Type | Potential Monomer Derivative | Expected Properties | Potential Application |

| Polyamide | Diamino-6-methoxyphthalazine | High thermal stability, chemical resistance, high tensile strength | High-performance fibers, engineering plastics |

| Polyester | Dihydroxy-6-methoxyphthalazine | Good thermal properties, optical clarity | Specialty films, high-temperature coatings |

| Polyimide | Dianhydride-functionalized phthalazine | Exceptional thermal stability, dielectric properties | Electronics, aerospace components |

These polymers represent a frontier in materials science, where the inclusion of the this compound moiety could lead to materials with a unique combination of properties suitable for demanding applications. rsc.org

Development of Optoelectronic Materials

Organic electronics is a rapidly advancing field, with organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) at the forefront. rsc.org The performance of these devices is critically dependent on the molecular structure and electronic properties of the organic materials used. jmaterenvironsci.com Nitrogen-containing heterocyclic compounds are of particular interest for these applications due to their inherent electronic characteristics.

The phthalazine nucleus is electron-deficient, which makes its derivatives promising candidates for use as electron-transporting or host materials in OLEDs. tcichemicals.com In a typical multilayer OLED, electrons are injected from a cathode and holes from an anode into organic layers, where they recombine to emit light. researchgate.net Efficient transport of both charge carriers to the recombination zone is crucial for device performance. A this compound derivative, appropriately functionalized to ensure good film-forming properties and suitable energy levels (HOMO/LUMO), could facilitate electron transport. The methoxy group, being an electron-donating group, can be used to fine-tune the energy levels of the molecule to match other materials in the device stack, thereby optimizing charge injection and transport.

In the context of organic photovoltaics, materials must exhibit strong absorption in the solar spectrum and efficient charge separation and transport. Phthalazine derivatives could be incorporated into donor-acceptor systems for the active layer of OSCs. While metallophthalocyanines are more commonly studied for this purpose due to their broad absorption and stability, the fundamental electronic properties of the phthalazine core suggest its potential. rsc.orgresearchgate.net Derivatives of this compound could be designed to act as acceptor materials when blended with a suitable polymer donor. Furthermore, in dye-sensitized solar cells (DSSCs), phthalazine-based molecules could potentially serve as components of the dye sensitizer (B1316253) or in the electrolyte, leveraging their photochemical stability and tunable electronic properties. nih.gov

Table 2: Projected Optoelectronic Properties of Functionalized this compound Derivatives

| Derivative Type | Potential Role in Device | Key Property to Optimize | Rationale |

| Triphenylamine-substituted phthalazine | Hole-Transporting Layer (OLED) | High hole mobility, appropriate HOMO level | Combines hole-transporting triphenylamine (B166846) with the stable phthalazine core. |

| Cyano-substituted phthalazine | Electron-Transporting Layer (OLED) | Low LUMO level, good electron mobility | Cyano groups are strongly electron-withdrawing, enhancing electron-accepting properties. |

| Extended π-conjugated phthalazine | Active Layer (OSC) | Broad absorption spectrum, suitable energy levels | Increasing conjugation narrows the bandgap for better solar spectrum coverage. |

Advanced Materials for Catalysis

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows derivatives of this compound to act as ligands in transition metal catalysis. nsf.gov The resulting metal complexes can be designed to catalyze a wide range of organic transformations with high efficiency and selectivity.

The specific arrangement of the two nitrogen atoms in the phthalazine structure makes it a bidentate "bite" ligand, similar to well-known ligands like bipyridine. By modifying the substituents on the phthalazine ring, chemists can tune the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. For example, bulky substituents can create a specific chiral pocket around the metal, enabling asymmetric catalysis. The methoxy group at the 6-position can electronically influence the metal center, modulating its reactivity.

Research has shown that derivatives of larger phthalazine systems, such as naphtho[2,3-g]phthalazine, can be synthesized using nanoparticle catalysts and exhibit interesting biological and catalytic activities. mdpi.com This indicates the broader potential of the phthalazine framework in catalysis. Complexes of this compound with metals like palladium, ruthenium, or copper could potentially be active catalysts for cross-coupling reactions, hydrogenations, or oxidation reactions. The development of such catalysts is crucial for greener and more efficient chemical synthesis. nih.gov

Table 3: Potential Catalytic Applications of this compound-Metal Complexes

| Metal Center | Potential Ligand Structure | Target Catalytic Reaction | Rationale for Ligand Design |

| Palladium (Pd) | Phosphine-functionalized this compound | Suzuki, Heck, Sonogashira cross-coupling | Combines the strong σ-donating phosphine (B1218219) with the π-accepting phthalazine core to stabilize the catalytic cycle. |

| Ruthenium (Ru) | Chiral this compound derivative | Asymmetric hydrogenation, transfer hydrogenation | A chiral backbone on the ligand induces enantioselectivity in the reduction of ketones or olefins. |

| Copper (Cu) | This compound | Click chemistry (azide-alkyne cycloaddition) | The nitrogen atoms can stabilize the active Cu(I) oxidation state required for the reaction. |

| Iron (Fe) | Tridentate this compound derivative | Olefin polymerization | Tridentate nitrogen ligands are known to form highly active iron-based polymerization catalysts. mdpi.com |

Design of Specialized Composites and Hybrid Materials

Specialized composites and hybrid materials are engineered to combine the distinct properties of different components to achieve performance unattainable by any single constituent. This compound derivatives can be incorporated into such materials to impart specific functionalities.

One promising area is the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. By using a dicarboxylate or other suitably functionalized derivative of this compound as the organic linker, it is possible to create MOFs with tailored pore environments. The phthalazine units lining the pores could offer specific binding sites for guest molecules, making the MOFs useful for gas storage, separation, or heterogeneous catalysis. The inherent electronic properties of the phthalazine ring could also be exploited to create conductive or photofunctional MOFs. nih.gov

In polymer composites, this compound derivatives could be used as functional additives. For example, their incorporation into a polymer matrix could enhance thermal stability due to the rigid aromatic structure. If the derivative possesses flame-retardant elements like phosphorus, it could improve the fire resistance of the composite. Furthermore, derivatives with specific optical properties could be blended with transparent polymers to create materials for optical filtering or sensing applications. The interaction between the phthalazine additive and the polymer matrix would be key to achieving a stable and functional composite material. rsc.org

Integration into Supramolecular Assemblies for Controlled Functionality

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. researchgate.net The unique structural features of this compound make it an attractive building block for designing complex and functional supramolecular architectures.

The flat, aromatic surface of the phthalazine ring is ideal for π-π stacking interactions, which can drive the self-assembly of molecules into ordered columnar or layered structures. researchgate.net These ordered assemblies are of interest for creating one-dimensional pathways for energy or charge transport. The nitrogen atoms in the ring can act as hydrogen bond acceptors, allowing for the formation of specific, directional interactions that can guide the assembly process.

By attaching different functional groups to the this compound core, it is possible to program the self-assembly process. For example, attaching long alkyl chains could induce the formation of liquid crystalline phases, where the molecules have a degree of order. Incorporating chiral centers can lead to the formation of helical assemblies, which are of interest for chiroptical materials. rsc.org The ability to control the assembly and disassembly of these structures with external stimuli (like light, temperature, or pH) could lead to the development of smart materials for sensing, drug delivery, or molecular machinery. elsevierpure.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-Methoxyphthalazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the confirmation of the compound's structure and the monitoring of its chemical reactions.

In a typical ¹H NMR spectrum of this compound, the protons of the methoxy (B1213986) group (-OCH₃) would exhibit a characteristic singlet peak, typically in the range of 3.8-4.0 ppm. The aromatic protons on the phthalazine (B143731) ring system would appear as a set of multiplets in the downfield region, generally between 7.0 and 9.5 ppm. The precise chemical shifts and coupling constants of these aromatic protons are sensitive to their positions on the bicyclic ring and can be used to confirm the "6-methoxy" substitution pattern.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbon of the methoxy group is expected to resonate at approximately 55-60 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbon atom directly attached to the methoxy group will experience a significant downfield shift due to the electronegativity of the oxygen atom.

NMR is also a powerful tool for in situ reaction monitoring. By acquiring NMR spectra at various time points during a reaction involving this compound, the consumption of starting materials and the formation of products can be tracked. This allows for the determination of reaction kinetics and the identification of any transient intermediates that may form. For instance, in a reaction where the methoxy group is cleaved or modified, the disappearance of its characteristic ¹H and ¹³C signals and the appearance of new signals corresponding to the product can be quantitatively monitored.

Furthermore, in reactions where isomeric products may be formed, the integration of the distinct NMR signals for each isomer allows for the precise determination of the isomer ratio. For example, if a reaction could potentially yield both 6- and 7-substituted phthalazine derivatives, the relative integrals of the unique proton or carbon signals for each isomer would provide a direct measure of their relative abundance in the product mixture.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Aromatic Protons | 7.0 - 9.5 | Multiplets |

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Methoxy (-OCH₃) | 55 - 60 |

Mass Spectrometry (MS) for Reaction Intermediates and Product Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.

For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol . The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Mass spectrometry is also invaluable for the characterization of reaction intermediates and products. By analyzing the mass spectra of samples taken during a reaction, it is possible to identify the molecular weights of transient species and the final products, aiding in the elucidation of the reaction mechanism.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | m/z |

|---|---|

| Molecular Ion [M]⁺˙ | 160 |

| [M-CH₃]⁺ | 145 |

| [M-CHO]⁺ | 131 |

UV/Vis Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

UV/Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's conjugated system.

Phthalazine and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, one would expect to observe π → π* transitions associated with the aromatic phthalazine ring system. The presence of the methoxy group, an auxochrome, can influence the position and intensity of these absorption bands. The lone pair of electrons on the oxygen atom of the methoxy group can interact with the π-system of the aromatic ring, often causing a bathochromic (red) shift of the λ_max to longer wavelengths compared to the unsubstituted phthalazine.

UV/Vis spectroscopy is a useful tool for monitoring reactions that involve changes in the chromophore of the molecule. For instance, if this compound is converted into a product with a more extended conjugated system, a shift in the absorption maximum to a longer wavelength would be observed. This allows for the real-time monitoring of such transformations and can be used to study the kinetics of photochemical processes. The technique is particularly well-suited for studying reactions initiated by light (photochemical reactions), as it can directly monitor the changes in the electronic structure of the molecule upon irradiation.

Table 4: Expected UV/Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) |

|---|

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound in research settings.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. In analytical HPLC, a small amount of the sample is injected onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By using a suitable detector, such as a UV detector set to a wavelength at which this compound absorbs, a chromatogram is obtained where the retention time is characteristic of the compound under the specific analytical conditions. The area under the peak is proportional to the concentration, allowing for quantitative analysis. HPLC is also used to assess the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. Preparative HPLC can be used to purify larger quantities of the compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress and for preliminary purity assessment. A small spot of the sample is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable solvent system (eluent). The different components of the sample travel up the plate at different rates, resulting in their separation. The position of the spots is visualized, often under UV light. The retention factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. TLC is an excellent tool for quickly determining the optimal conditions for a larger-scale separation by column chromatography.

Future Research Directions and Emerging Opportunities for 6 Methoxyphthalazine Research

The scientific journey into the applications and properties of 6-Methoxyphthalazine is entering a new and exciting phase. While foundational knowledge has been established, the true potential of this compound lies in future explorations that leverage sustainable practices, novel chemical strategies, and interdisciplinary collaboration. The following sections outline key areas of research that promise to unlock new opportunities for this compound, transforming it from a molecule of academic interest into a cornerstone for advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.